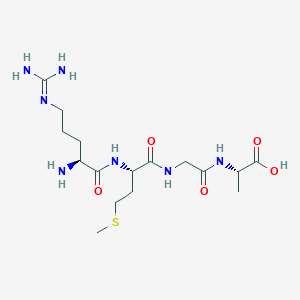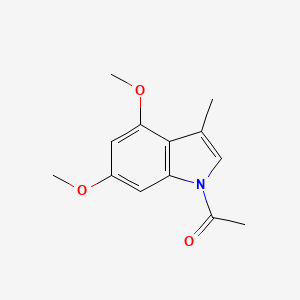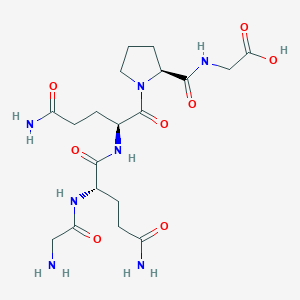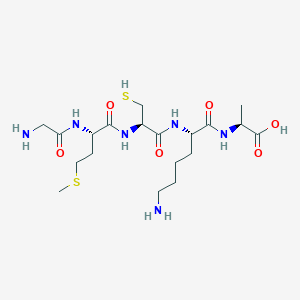
Hexyl 5-chloro-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C11H19ClO3 It is characterized by the presence of a hexyl group attached to a 5-chloro-5-oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl 5-chloro-5-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 5-chloro-5-oxopentanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hexyl 5-amino-5-oxopentanoate or hexyl 5-thio-5-oxopentanoate.
Reduction: Formation of hexyl 5-chloro-5-hydroxypentanoate.
Oxidation: Formation of hexyl 5-chloro-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Hexyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, such as fragrances and pharmaceuticals.
Wirkmechanismus
The mechanism of action of hexyl 5-chloro-5-oxopentanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The compound’s reactivity is influenced by the presence of the chloro and oxo groups, which can participate in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Hexyl 5-chloro-5-oxopentanoate can be compared with similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 5-chloro-5-oxopentanoate: Similar structure but with an ethyl group instead of a hexyl group.
Hexyl 5-bromo-5-oxopentanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The hexyl group provides hydrophobic characteristics, while the chloro and oxo groups offer sites for chemical modification and interaction.
Eigenschaften
CAS-Nummer |
535981-49-8 |
|---|---|
Molekularformel |
C11H19ClO3 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
hexyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C11H19ClO3/c1-2-3-4-5-9-15-11(14)8-6-7-10(12)13/h2-9H2,1H3 |
InChI-Schlüssel |
VAHUUQJLMKNLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)




![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)


![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
